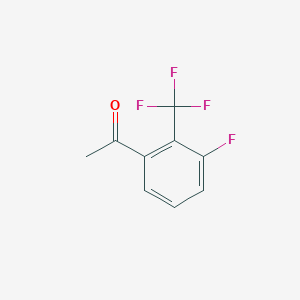

3'-Fluoro-2'-(trifluoromethyl)acetophenone

Description

3'-Fluoro-2'-(trifluoromethyl)acetophenone is a fluorinated acetophenone derivative featuring a trifluoromethyl (CF₃) group at the 2' position and a fluorine atom at the 3' position on the aromatic ring. This compound belongs to a class of ketones with enhanced electronic and steric properties due to the electron-withdrawing nature of both fluorine and CF₃ groups. Such structural attributes make it valuable in pharmaceutical synthesis, agrochemical development, and materials science, particularly in reactions requiring regioselectivity or metabolic stability .

For instance, 5'-fluoro-2'-(trifluoromethyl)acetophenone (CAS 243863-39-0) and 4'-fluoro-2'-(trifluoromethyl)acetophenone (CAS 208173-21-1) share similar reactivity profiles and applications .

Properties

IUPAC Name |

1-[3-fluoro-2-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5(14)6-3-2-4-7(10)8(6)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXKSDMTSCNKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701248630 | |

| Record name | 1-[3-Fluoro-2-(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701248630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017777-34-2 | |

| Record name | 1-[3-Fluoro-2-(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017777-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-Fluoro-2-(trifluoromethyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701248630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-2’-(trifluoromethyl)acetophenone can be achieved through several methods. One common approach involves the Grignard reaction, where m-trifluoromethylbromo-benzene reacts with trifluoroacetic acid . This method typically requires the use of a Grignard reagent, such as magnesium in anhydrous ether, to form the intermediate, which is then treated with trifluoroacetic acid to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 3’-Fluoro-2’-(trifluoromethyl)acetophenone may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-2’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluoro or trifluoromethyl groups.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Fluoro-2’-(trifluoromethyl)acetophenone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which 3’-Fluoro-2’-(trifluoromethyl)acetophenone exerts its effects depends on its interaction with molecular targets. The fluoro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to specific biological outcomes.

Comparison with Similar Compounds

Table 1: Key Properties of Fluorinated Trifluoromethylacetophenones

Key Observations :

Electronic Effects: The CF₃ group at the 2' position significantly reduces electron density on the aromatic ring, enhancing electrophilic substitution resistance compared to non-fluorinated analogs. Fluorine at the 3' or 5' position further polarizes the ring, influencing regioselectivity in coupling reactions .

Synthetic Utility: Grignard reactions (e.g., copper-free pathways) are commonly employed to synthesize 4'-fluoro-2'-(trifluoromethyl)acetophenone, while halogen exchange methods (e.g., AlCl₃-mediated Friedel-Crafts acylation) are used for analogs like 3'-nitro derivatives .

Thermal Stability: Compounds with nitro substituents (e.g., 3'-nitro-2,2,2-trifluoroacetophenone) exhibit lower thermal stability (mp 54–58°C) compared to fluoro-CF₃ analogs, which are typically oils or low-melting solids .

Functional Group Variations

Key Insights :

- Hydroxy/Methoxy Groups : Electron-donating groups (e.g., -OH, -OCH₃) increase ring reactivity toward electrophiles but reduce stability under acidic conditions compared to CF₃-fluorinated analogs .

- Nitro Substituents : Nitro groups enhance electrophilicity, enabling nucleophilic aromatic substitution (e.g., displacement with [¹⁸F]fluoride in radiochemistry) .

Biological Activity

3'-Fluoro-2'-(trifluoromethyl)acetophenone is a fluorinated derivative of acetophenone, notable for its unique electronic properties due to the presence of trifluoromethyl and fluoro substituents. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of 3'-Fluoro-2'-(trifluoromethyl)acetophenone is C9H6F4O. The structure features a phenyl ring substituted at the 2' position with a trifluoromethyl group and at the 3' position with a fluorine atom. This configuration significantly influences the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3'-Fluoro-2'-(trifluoromethyl)acetophenone. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed significant inhibition of cell proliferation in prostate cancer (PC-3) and breast cancer (MCF-7) cell lines, with IC50 values indicating potent activity.

Table 1: Cytotoxicity of 3'-Fluoro-2'-(trifluoromethyl)acetophenone on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC-3 | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | Cell cycle arrest at G2/M phase |

These results suggest that the compound may induce apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.

Antimicrobial Activity

The antimicrobial properties of 3'-Fluoro-2'-(trifluoromethyl)acetophenone have also been investigated. It demonstrated notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity of 3'-Fluoro-2'-(trifluoromethyl)acetophenone

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 32 | Comparable to penicillin |

| Escherichia coli | 64 | Similar to ampicillin |

The biological activity of 3'-Fluoro-2'-(trifluoromethyl)acetophenone is attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell division. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration and subsequent interaction with intracellular proteins.

- Apoptosis Induction : The compound activates apoptotic pathways, leading to cell death in cancer cells.

- Cell Cycle Arrest : It causes G2/M phase arrest, preventing cancer cells from proliferating.

Case Studies

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of acetophenone derivatives, including 3'-Fluoro-2'-(trifluoromethyl)acetophenone. They evaluated their biological activities and found that compounds with trifluoromethyl substitutions exhibited enhanced anticancer properties compared to their non-fluorinated counterparts .

Another study focused on the antimicrobial effects against Candida albicans, where the compound showed promising antifungal activity with an MIC value indicating effective inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.